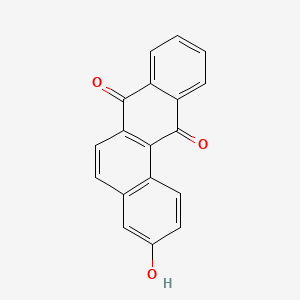

Benz(a)anthracene-7,12-dione, 3-hydroxy-

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Oxygenated PAHs (OPAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants. ontosight.ai Benz(a)anthracene (B33201), the parent compound of the subject of this article, is a well-studied PAH. nih.gov

Benz(a)anthracene-7,12-dione, 3-hydroxy- belongs to a subclass of PAHs known as oxygenated polycyclic aromatic hydrocarbons (OPAHs). OPAHs are derivatives of PAHs that contain at least one oxygen atom in their structure, which can be in the form of a hydroxyl (-OH), ketone (=O), or quinone group. The presence of the hydroxyl group and the dione (B5365651) structure in Benz(a)anthracene-7,12-dione, 3-hydroxy- classifies it as a hydroxyquinone derivative of benz(a)anthracene.

The addition of oxygen-containing functional groups alters the physicochemical properties of the parent PAH, generally increasing their polarity and water solubility. This change can affect their environmental transport, fate, and biological activity. OPAHs are of significant interest to researchers as they can be formed through the atmospheric oxidation of PAHs or as metabolic byproducts of PAHs in organisms. ontosight.ai

Significance of Benz(a)anthracene-7,12-dione, 3-hydroxy- as a Research Target Compound

The significance of Benz(a)anthracene-7,12-dione, 3-hydroxy- as a research target stems from several key areas. Primarily, it is recognized as a metabolite of the carcinogenic PAH, benz(a)anthracene. nih.govnih.gov The metabolic activation of PAHs is a critical step in their mechanism of toxicity, often leading to the formation of reactive intermediates that can interact with cellular macromolecules. ontosight.ai

A notable area of research has been its identification as a biomarker of PAH exposure. For instance, a high-performance liquid chromatographic method with fluorescence detection has been developed for the simultaneous determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene (B41569) in human urine. nih.gov This indicates that the presence and concentration of 3-hydroxybenz[a]anthracene can be used to assess the level of human exposure to its parent compound, benz(a)anthracene. nih.gov In one study of workers in the fire-proof materials industry, urinary concentrations of 3-hydroxybenz[a]anthracene ranged from 15 to 1871 ng per gram of creatinine. nih.gov

Furthermore, research has indicated potential toxicological effects of hydroxylated benz(a)anthracene derivatives. While specific toxicological studies on Benz(a)anthracene-7,12-dione, 3-hydroxy- are not extensively detailed in the provided search results, the broader class of hydroxylated PAHs is known to exhibit biological activity. The presence of a hydroxyl group can influence the metabolic pathway and, consequently, the toxicity profile of the parent compound. ontosight.ai

The synthesis of Benz(a)anthracene-7,12-dione, 3-hydroxy- and its isomers is also a subject of academic inquiry, as it provides pure standards for analytical and toxicological studies. A study by Muschik et al. reported the synthesis of the 1-, 2-, 3-, and 4-hydroxy isomers of benz[a]anthracene-7,12-dione, providing a basis for further investigation into the specific properties and activities of each isomer. scilit.com More recently, a convenient method for the synthesis of the related compound, 3-methoxybenz[a]anthracene-7,12-dione, has also been described. nih.gov

Detailed Research Findings

While comprehensive data specifically for Benz(a)anthracene-7,12-dione, 3-hydroxy- is limited in publicly available databases, information can be inferred from its parent compounds and related structures. The following table provides data for the parent dione structure.

| Property | Value |

| Molecular Formula | C₁₈H₁₀O₂ |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | Benz[a]anthracene-7,12-dione |

| CAS Number | 2498-66-0 |

| Data sourced from PubChem CID 17253 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60549-33-9 |

|---|---|

Molecular Formula |

C18H10O3 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

3-hydroxybenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C18H10O3/c19-11-6-8-12-10(9-11)5-7-15-16(12)18(21)14-4-2-1-3-13(14)17(15)20/h1-9,19H |

InChI Key |

FYAXDQDQOBSMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C=C(C=C4)O |

Origin of Product |

United States |

Environmental Dynamics and Formation Pathways of Benz a Anthracene 7,12 Dione, 3 Hydroxy

Formation as a Photoproduct of Parent Polycyclic Aromatic Hydrocarbons

The formation of Benz(a)anthracene-7,12-dione, 3-hydroxy- from its parent compound, benz(a)anthracene (B33201), is significantly influenced by photochemical reactions in the environment. Parent PAHs are susceptible to photodegradation upon exposure to solar radiation. researchgate.net

The process begins when benz(a)anthracene absorbs ultraviolet (UV) light. In the presence of molecular oxygen, this photo-excited molecule can undergo oxidation. researchgate.net Research indicates that PAHs containing an L-region, such as benz(a)anthracene, react with molecular oxygen to form endoperoxide intermediates. researchgate.net These intermediates are unstable and can rearrange and undergo further oxidation to yield the corresponding stable quinone structures. researchgate.netresearchgate.net For benz(a)anthracene, this process results in the formation of benz(a)anthracene-7,12-dione, which has been identified as a primary and abundant photoproduct in both polar and apolar solvents. researchgate.net

The introduction of the hydroxyl group to form the final compound can occur through subsequent photochemical processes. Elevated temperatures and solar radiation can accelerate the photodegradation of PAHs, leading to the formation of more toxic derivatives such as oxygenated PAHs (OPAHs) and hydroxylated PAHs (OHPAHs). researchgate.net The reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals, is a key pathway for the hydroxylation of aromatic compounds. nih.gov Therefore, the formation of Benz(a)anthracene-7,12-dione, 3-hydroxy- is a result of the dual photo-induced processes of oxidation to a dione (B5365651) and hydroxylation of the aromatic ring system.

| Parent Compound | Key Photoproducts | Research Context |

| Benz(a)anthracene | Benz(a)anthracene-7,12-dione | Identified as a major photoproduct in aqueous solutions and organic solvents. researchgate.netresearchgate.net |

| Benz(a)anthracene | 7,12-dihydroxybenz[a]anthracene | Detected as a photoproduct during irradiation experiments. researchgate.net |

| Benz(a)anthracene | General PAH-hydroxides | Formed during photochemical reactions in polar media. unict.it |

| Anthracene (B1667546) | Anthraquinone | A major end product of anthracene photooxidation, illustrating the common pathway of quinone formation for PAHs. researchgate.netasm.org |

Biotransformation and Degradation Pathways from Parent Polycyclic Aromatic Hydrocarbons

Microbial metabolism is a critical pathway for the transformation of benz(a)anthracene in the environment, leading to a variety of oxygenated and hydroxylated derivatives. Numerous species of fungi and bacteria have demonstrated the ability to degrade this four-ring PAH, often initiating the process through oxidative attack.

Fungal degradation, particularly by ligninolytic fungi, plays a significant role in the formation of benz(a)anthracene-7,12-dione. The ligninolytic fungus Irpex lacteus has been shown to degrade over 70% of applied benz(a)anthracene within 14 days, with the first step of metabolization being its transformation to benz(a)anthracene-7,12-dione. nih.govresearchgate.net Similarly, strains of Fusarium solani, a fungus commonly isolated from PAH-contaminated sediments, degrade benz(a)anthracene via the corresponding quinone. imrpress.comresearchgate.net The enzymatic basis for this transformation involves extracellular ligninolytic enzymes, such as laccases and manganese peroxidases, which are known to oxidize PAHs to quinones. asm.orgusda.gov

Bacterial degradation of benz(a)anthracene also proceeds through oxidative pathways that can lead to hydroxylated intermediates. Mycobacterium species, for instance, are well-documented PAH degraders. Mycobacterium sp. strain RJGII-135, isolated from a coal gasification site, degrades benz(a)anthracene to produce at least two dihydrodiols: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.govasm.org These dihydrodiols are hydroxylated intermediates formed by the action of dioxygenase enzymes. nih.gov Another bacterium, Sphingobium sp. strain KK22, biotransforms benz(a)anthracene through oxidation at multiple carbon positions, resulting in ring fission and the formation of hydroxylated metabolites such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. nih.govnih.gov The production of benz(a)anthracene-7,12-dione has also been reported during degradation by the bacterium Mycobacterium vanbaalenii strain PYR1. researchgate.net

These studies collectively show that the core structures of Benz(a)anthracene-7,12-dione, 3-hydroxy- (the dione and the hydroxyl group) are common products of microbial metabolism of the parent PAH. The initial oxidation to a quinone by fungi, or the formation of hydroxylated intermediates by bacteria, represents key steps in the environmental biotransformation pathways.

| Microorganism | Parent Compound | Key Metabolites and Degradation Products |

| Irpex lacteus (Fungus) | Benz(a)anthracene | Benz(a)anthracene-7,12-dione (initial product), 1,2-naphthalenedicarboxylic acid, Phthalic acid. nih.gov |

| Fusarium solani (Fungus) | Benz(a)anthracene | Benz(a)anthracene-7,12-dione. imrpress.comresearchgate.net |

| Mycobacterium sp. strain RJGII-135 (Bacterium) | Benz(a)anthracene | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol. nih.govasm.org |

| Sphingobium sp. strain KK22 (Bacterium) | Benz(a)anthracene | 1-Hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, Salicylic acid. nih.gov |

| Cunninghamella elegans (Fungus) | Benz(a)anthracene | BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, BA trans-3,4-dihydrodiol. nih.gov |

| Mycobacterium vanbaalenii strain PYR1 (Bacterium) | Benz(a)anthracene | Benz(a)anthracene-7,12-dione. researchgate.net |

Environmental Occurrence and Distribution Patterns in Research Contexts

While specific environmental monitoring data for Benz(a)anthracene-7,12-dione, 3-hydroxy- is limited, research on its parent compound and related derivatives provides context for its likely occurrence. Oxygenated and hydroxylated PAHs are recognized classes of transformation products found in various environmental compartments. researchgate.netnih.gov Their presence is an indicator of the natural attenuation processes of parent PAHs. nih.gov

The precursor, benz(a)anthracene-7,12-dione, has been detected in environmental samples under conditions conducive to its formation. For example, it was identified in soils from a coking plant that were exposed to light, which supports its formation via photodegradation. researchgate.net The same study noted that this compound has also been identified as a metabolite from PAH-degrading bacteria, highlighting the dual formation pathways that contribute to its environmental presence. researchgate.net

PAHs and their derivatives are widespread environmental contaminants due to their formation during the incomplete combustion of organic materials. nih.gov Parent compounds like benz(a)anthracene are found in air, water, and soil, with higher concentrations often reported in urban and industrial areas. regenesis.comnih.gov Due to their low water solubility and lipophilic nature, these compounds tend to adsorb strongly to organic matter in soil and sediment, where they persist. mdpi.comtpsgc-pwgsc.gc.ca The transformation products, including hydroxylated and oxygenated derivatives, are therefore most likely to be found in these same matrices. researchgate.net The analysis of fish bile for hydroxylated PAH metabolites (OHPAHs) is also used as a method to assess PAH exposure in aquatic environments, indicating that these derivatives are bioavailable and present in aquatic ecosystems. confex.com The detection of the parent quinone in contaminated soil, combined with the known formation of OHPAHs in the environment, suggests that Benz(a)anthracene-7,12-dione, 3-hydroxy- could be present in PAH-contaminated sites, particularly those with significant microbial activity and sun exposure.

| Compound Class / Specific Compound | Environmental Matrix | Context of Occurrence |

| Benz(a)anthracene-7,12-dione | Coking Plant Soil | Found in soils exposed to light, indicating formation via photodegradation or other degradation processes. researchgate.net |

| Oxygenated PAHs (OPAHs) | Atmosphere, Soil, Sediments | Formed from parent PAHs via photochemical reactions and microbial activity. researchgate.net |

| Hydroxylated PAHs (OHPAHs) | Atmosphere, Water, Soil, Fish Bile | Known transformation products of PAHs; used as biomarkers of exposure in aquatic life. researchgate.netconfex.com |

| Benz(a)anthracene (Parent PAH) | Soil and Sediment | Adsorbs strongly to organic matter; serves as the source for transformation products. mdpi.comtpsgc-pwgsc.gc.ca |

| General PAHs | Air, Water, Soil, Sediments | Ubiquitous environmental contaminants from anthropogenic and natural combustion sources. nih.govnih.gov |

Molecular and Cellular Mechanisms of Action of Benz a Anthracene 7,12 Dione, 3 Hydroxy

Interactions with Biological Macromolecules

The reactivity of PAH metabolites, particularly quinones, suggests a high potential for interaction with critical biological macromolecules like DNA and proteins. These interactions are widely considered to be the initiating events in the process of chemical carcinogenesis.

While direct evidence of DNA adduct formation by Benz(a)anthracene-7,12-dione, 3-hydroxy- is not prominently available in the scientific literature, the broader class of PAH quinones is known to interact with DNA. nih.gov These interactions can occur through two primary mechanisms: direct covalent binding to DNA bases, forming stable adducts, or indirect damage via the generation of reactive oxygen species (ROS). d-nb.info

PAHs are metabolically activated to various reactive intermediates, including diol-epoxides and quinones, which can then bind to DNA. nih.gov The formation of PAH-DNA adducts is a critical step in the initiation of carcinogenesis, as these adducts can lead to mutations if not properly repaired by the cell's DNA repair machinery. researchgate.net Research on other benz(a)anthracene (B33201) derivatives has shown the formation of DNA adducts that contribute to their genotoxic effects. researchgate.net For instance, the metabolism of parent PAHs can lead to quinones that react with DNA, and this is a recognized pathway of PAH-induced genotoxicity. nih.gov

| Mechanism | Description | Key Intermediates | References |

|---|---|---|---|

| Covalent Adduct Formation | Direct binding of reactive metabolites to DNA bases, leading to structural distortions of the DNA helix. | Diol-epoxides, Quinones | nih.govscispace.com |

| Oxidative Damage | Generation of reactive oxygen species (ROS) through redox cycling of quinones, which can then damage DNA bases. | Quinones, Semiquinone radicals | d-nb.infonih.gov |

In addition to DNA, reactive PAH metabolites can also form covalent adducts with proteins. nih.gov The binding of these metabolites to proteins can alter their structure and function, leading to a disruption of normal cellular processes.

Research on PAH o-quinones has demonstrated their ability to inhibit the activity of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. nih.gov This inhibition was found to be irreversible, suggesting a covalent modification of the enzyme. nih.gov Such interactions can disrupt cellular signaling and contribute to the toxic effects of these compounds. Although specific protein targets of Benz(a)anthracene-7,12-dione, 3-hydroxy- have not been identified, it is plausible that as a PAH quinone, it could interact with and perturb the function of a range of cellular proteins.

Genotoxicity and Mutagenic Potency

The genotoxicity of PAHs and their metabolites is a well-established area of toxicology. epa.gov Genotoxicity encompasses various forms of DNA damage that can ultimately lead to mutations and genomic instability, hallmarks of cancer.

A primary mechanism of DNA damage by PAH quinones is through the generation of ROS. d-nb.info The redox cycling of quinones can produce superoxide (B77818) anions, which can then be converted to other ROS such as hydrogen peroxide and hydroxyl radicals. These highly reactive species can induce a variety of DNA lesions, including:

Single- and double-strand breaks: The sugar-phosphate backbone of DNA can be cleaved by ROS, leading to breaks in the DNA strands.

Abasic sites: The glycosidic bond between the DNA base and the deoxyribose sugar can be broken, resulting in the loss of the base and the formation of an abasic site.

Oxidized bases: DNA bases are susceptible to oxidation by ROS. A common and mutagenic product of this oxidation is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo). scispace.com

Studies on benz[a]anthracene metabolites have shown that they can induce oxidative DNA damage, including the formation of 8-oxo-dGuo. nih.gov For example, benz[a]anthracene-trans-3,4-dihydrodiol, a metabolite of benz[a]anthracene, has been shown to cause Cu(II)-mediated DNA damage, leading to the formation of 8-oxo-dGuo. nih.gov

| Type of Damage | Description | Causative Agent | References |

|---|---|---|---|

| Strand Breaks | Cleavage of the phosphodiester backbone of DNA. | Reactive Oxygen Species (ROS) | nih.gov |

| Abasic Sites | Loss of a DNA base from the deoxyribose sugar. | Reactive Oxygen Species (ROS) | nih.gov |

| Oxidized Bases (e.g., 8-Oxo-dGuo) | Chemical modification of DNA bases by oxidation. | Reactive Oxygen Species (ROS) | scispace.comnih.gov |

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. The formation of micronuclei is a hallmark of chromosomal instability and is often used as a biomarker of genotoxic exposure.

Chronic exposure to PAHs has been shown to induce genomic instability and the formation of micronuclei in lung epithelial cells. nih.gov This effect is a consequence of the DNA damage and disruption of the cell cycle caused by these compounds. While no studies have specifically investigated micronuclei formation in response to Benz(a)anthracene-7,12-dione, 3-hydroxy-, it is a plausible outcome given the genotoxic potential of related PAH metabolites.

Modulation of Cellular Signaling Pathways

The interaction of PAH metabolites with cellular components can lead to the dysregulation of signaling pathways that control cell growth, proliferation, and death. For instance, the neurotoxic effects of benz[a]anthracene have been linked to the disruption of purinergic signaling. nih.gov

Furthermore, some PAH o-quinones have been shown to inhibit protein kinase C (PKC), a critical component of many signaling cascades. nih.gov By altering the activity of such key signaling proteins, PAH metabolites can interfere with normal cellular communication and contribute to the development of diseases such as cancer. The specific effects of Benz(a)anthracene-7,12-dione, 3-hydroxy- on cellular signaling pathways remain to be elucidated.

Aryl Hydrocarbon Receptor (AhR) Activation and Translocation

Polycyclic aromatic hydrocarbons (PAHs) and their metabolites can exert their biological effects through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Upon binding of a ligand, such as a PAH, the AhR translocates from the cytoplasm to the nucleus. escholarship.org In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcriptional activation of target genes. escholarship.org

While direct studies on the binding affinity of Benz(a)anthracene-7,12-dione, 3-hydroxy- to the AhR are limited, it is known that oxygenated PAHs can act as AhR agonists. rsc.org The presence of a hydroxyl group can influence the binding affinity and subsequent activation of the AhR. For instance, certain hydroxylated metabolites of other PAHs have been shown to be potent AhR agonists. nih.gov The activation of the AhR signaling pathway is a key initiating event in the toxicity of many PAHs. nih.govnih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

The activation of the AhR/ARNT complex leads to the induction of a battery of genes, including those encoding for cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolism of xenobiotics, including PAHs themselves. nih.gov The induction of CYP1A1 and CYP1B1 by PAHs is a well-established mechanism. nih.govnih.gov

Oxygenated PAHs, including quinones and hydroxylated derivatives, have been shown to be significant inducers of CYP1A1 and CYP1B1 gene expression. rsc.org For example, benz[a]anthracene-7,12-dione has been demonstrated to induce CYP1A1 and CYP1B1 expression in human keratinocytes. rsc.org The induction of these enzymes can lead to the metabolic activation of PAHs, forming reactive intermediates that can cause cellular damage. nih.gov

| Compound | Cell Line | Enzyme Induced | Observed Effect | Reference |

|---|---|---|---|---|

| Benz(a)anthracene | C3H 10T1/2 mouse embryo fibroblasts | CYP1B1 | Induction of mRNA expression | nih.gov |

| Benz[a]anthracene-7,12-dione | HaCaT human keratinocytes | CYP1A1, CYP1B1 | Significant gene expression induction | rsc.org |

| Benzo(k)fluoranthene metabolites (e.g., 3-OHBKF) | T-47D human breast cancer cells | CYP1A1 | Potent induction of EROD activity and promoter activity | nih.gov |

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

Exposure to benz(a)anthracene and its metabolites can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The generation of ROS, such as superoxide anion and hydrogen peroxide, is a key mechanism of toxicity for many PAHs. nih.govmdpi.com Studies have shown that metabolites of benz(a)anthracene can induce the production of ROS in neuronal cells. nih.gov

One of the primary mechanisms by which benz(a)anthracene metabolites generate ROS is through redox cycling. nih.gov Quinone metabolites, such as benz(a)anthracene-diones, can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form semiquinone radicals. nih.govsemanticscholar.org These semiquinones can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. semanticscholar.orgresearchgate.net This futile cycle can repeat, leading to the continuous production of ROS and the depletion of cellular reducing equivalents like NADPH. semanticscholar.org This process of redox cycling is a significant contributor to the oxidative stress induced by these compounds. nih.gov

Cells possess a range of antioxidant defense systems to counteract the damaging effects of ROS. These include enzymes such as glutathione (B108866) transferase (GST), glutathione peroxidase (GPx), and superoxide dismutase (SOD). Exposure to benz(a)anthracene and its metabolites can modulate the activity of these enzymes. nih.gov

For example, studies have shown that exposure to benz(a)anthracene can lead to a significant reduction in the activity of catalase and glutathione-s-transferase, as well as decreased levels of glutathione (GSH) in neuronal cells. nih.gov Glutathione and GST play a crucial role in the detoxification of PAH metabolites by catalyzing their conjugation with GSH, making them more water-soluble and easier to excrete. nih.govoup.com A reduction in the capacity of these defense systems can exacerbate the oxidative damage caused by ROS.

| Compound | System | Enzyme/Molecule | Observed Effect | Reference |

|---|---|---|---|---|

| Benz(a)anthracene | HT-22 hippocampal neuronal cells | Catalase | Reduced activity | nih.gov |

| Benz(a)anthracene | HT-22 hippocampal neuronal cells | Glutathione-S-Transferase (GST) | Significant reduction in activity | nih.gov |

| Benz(a)anthracene | HT-22 hippocampal neuronal cells | Glutathione (GSH) | Significantly reduced levels | nih.gov |

Influence on Gene Expression and Transcriptional Responses

The interaction of Benz(a)anthracene-7,12-dione, 3-hydroxy- and related compounds with cellular signaling pathways, such as the AhR pathway, and the induction of oxidative stress can lead to widespread changes in gene expression. These transcriptional responses can affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.

A study on the nibbler fish (Girella punctata) demonstrated that a mono-hydroxylated metabolite of benz(a)anthracene, 3-hydroxybenz[a]anthracene (B41569) (3-OHBaA), can induce the expression of apoptosis-related genes in the liver. mdpi.com Specifically, 3-OHBaA was found to significantly upregulate the expression of TNF receptor superfamily member 1A (tnfrsf1a) and TNF superfamily member 10 (tnfsf10). mdpi.com This suggests that hydroxylated metabolites of benz(a)anthracene can directly influence transcriptional programs related to programmed cell death. Broader gene expression profiling studies following exposure to other environmental carcinogens have also shown perturbations in pathways related to immune response, inflammation, and cell adhesion. nih.govresearchgate.netfrontiersin.org

Metabolic Fate and Biotransformation Studies of Benz a Anthracene 7,12 Dione, 3 Hydroxy

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of xenobiotics like Benz(a)anthracene-7,12-dione, 3-hydroxy- in higher organisms is a two-phase process. Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II reactions, which involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolic Reactions

While specific studies on the Phase I metabolism of Benz(a)anthracene-7,12-dione, 3-hydroxy- are limited, the metabolic pathways of its parent compound, benz[a]anthracene, and other related PAHs are well-documented and provide a predictive framework. The initial biotransformation of benz[a]anthracene often involves oxidation at the 7 and 12 positions to form benz[a]anthracene-7,12-dione.

Phase II Conjugation Reactions

Following Phase I metabolism, or if a suitable functional group is already present as in Benz(a)anthracene-7,12-dione, 3-hydroxy-, the compound can undergo Phase II conjugation reactions. The presence of the hydroxyl group at the 3-position makes it a primary target for these reactions. The principal Phase II pathways for phenolic compounds include glucuronidation and sulfation.

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the substrate. This results in the formation of a more water-soluble glucuronide conjugate, which can be more readily excreted from the body. Studies on related compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that phenolic metabolites readily form glucuronic acid conjugates in cell cultures.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. This also significantly increases the water solubility of the compound, aiding in its elimination.

While direct evidence for the glucuronidation and sulfation of Benz(a)anthracene-7,12-dione, 3-hydroxy- is scarce, the established pathways for other hydroxylated PAHs strongly suggest that these are the primary conjugation reactions it would undergo.

Microbial Degradation and Metabolite Identification

In the environment, microbial communities play a critical role in the degradation of PAHs and their derivatives. Various bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy, leading to their breakdown and detoxification.

The microbial degradation of the parent compound, Benz(a)anthracene-7,12-dione (also known as benz[a]anthraquinone or BaAQ), has been the subject of several studies. These studies provide insights into the likely pathways for its hydroxylated derivatives.

Research has shown that a microbial consortium enriched from a PAH-contaminated soil can degrade BaAQ. The primary enzymatic attack in this process has been identified as being initiated by Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, leading to ring cleavage.

Studies on the ligninolytic fungus Irpex lacteus have demonstrated its ability to transform benz[a]anthracene to BaAQ, which is then further degraded. The identified metabolites from the degradation of BaAQ by this fungus include:

1,2-Naphthalenedicarboxylic acid

Phthalic acid

2-Hydroxymethyl benzoic acid

Monomethyl and dimethylesters of phthalic acid

1-Tetralone

1,4-Naphthalenedione

1,4-Naphthalenediol

1,2,3,4-Tetrahydro-1-hydroxynaphthalene

This indicates that the microbial degradation of BaAQ proceeds through the cleavage of the aromatic rings, ultimately leading to smaller, more readily metabolizable compounds. While the specific influence of the 3-hydroxy group on the rate and pathway of microbial degradation of Benz(a)anthracene-7,12-dione has not been explicitly detailed in the available literature, it is plausible that it would undergo a similar degradation cascade, potentially with some modifications to the initial enzymatic steps.

The table below summarizes the key microbial players and metabolites identified in the degradation of the parent compound, Benz(a)anthracene-7,12-dione.

| Microorganism/Consortium | Key Enzymes | Identified Metabolites of Benz(a)anthracene-7,12-dione |

| Bacterial Consortium (from PAH-contaminated soil) | Baeyer-Villiger monooxygenases (BVMOs) | Ring-cleavage products (specific structures not fully elucidated in all studies) |

| Irpex lacteus (ligninolytic fungus) | Ligninolytic enzymes | 1,2-Naphthalenedicarboxylic acid, Phthalic acid, 2-Hydroxymethyl benzoic acid, 1-Tetralone, 1,4-Naphthalenedione, 1,4-Naphthalenediol, 1,2,3,4-Tetrahydro-1-hydroxynaphthalene |

It is important to note that the presence of the hydroxyl group in Benz(a)anthracene-7,12-dione, 3-hydroxy- could potentially influence the initial enzymatic attack by microbial enzymes, possibly leading to different intermediate metabolites than those observed for the parent dione (B5365651). However, further research is required to elucidate the specific microbial degradation pathways and identify the complete range of metabolites for this hydroxylated derivative.

Structure Activity Relationship Sar Studies and Analog Development for Benz a Anthracene 7,12 Dione, 3 Hydroxy

Impact of Hydroxyl Group Position on Biological Activity and Metabolism

The position of the hydroxyl (-OH) group on the benz(a)anthracene-7,12-dione framework is a critical determinant of the compound's metabolic fate and biological activity. The metabolism of the parent compound, benz[a]anthracene, can occur at several positions. Rat liver homogenates have been shown to hydroxylate benz[a]anthracene at the 3,4-, 5,6-, and 8,9-bonds, leading to the formation of various phenols and dihydrodihydroxy compounds. nih.gov This indicates that multiple sites on the ring system are susceptible to metabolic attack, and the initial position of an oxygen-containing substituent like a hydroxyl group will direct subsequent metabolic transformations.

The synthesis of the 1-, 2-, 3-, and 4-hydroxy isomers of benz[a]anthracene-7,12-dione has been accomplished, providing the necessary tools for comparative biological evaluation. acs.orgscilit.com Studies on hydroxylated metabolites of benz[a]anthracene (BaA) have begun to reveal position-specific effects. For instance, research on fish has shown that specific hydroxylated BaA derivatives, namely 3-OH-BaA and 4-OH-BaA, can inhibit the activity of both osteoclasts and osteoblasts. mdpi.com This demonstrates that the placement of the hydroxyl group directly influences the compound's interaction with biological systems and its resulting toxicological effects.

The metabolic activation of benz[a]anthracene is a key factor in its carcinogenicity. The formation of phenol (B47542) and dihydrodiol metabolites is a crucial step in this process. nih.gov The initial hydroxylation pattern, therefore, dictates which subsequent metabolites, such as diol epoxides, are formed. For example, the metabolism of 7,12-dimethylbenz(a)anthracene (DMBA) shows that the production of specific dihydrodiol and phenol metabolites correlates with organ susceptibility to carcinogenesis. nih.gov This underscores the principle that the specific location of a hydroxyl group, as in Benz(a)anthracene-7,12-dione, 3-hydroxy-, is fundamental to its biological and metabolic profile.

Comparative Analysis with Other Oxygenated Benz(a)anthracene (B33201) Derivatives

The biological activity of Benz(a)anthracene-7,12-dione, 3-hydroxy- can be better understood by comparing it with other oxygenated derivatives of benz(a)anthracene, such as other hydroxylated isomers, dihydrodiols, and epoxides. These analogs often exhibit widely different biological activities.

One area of comparison is phototoxicity. A study investigating the photoirradiation of various oxygenated benz[a]anthracene (BA) derivatives found differences in their ability to induce lipid peroxidation. mdpi.com As shown in the table below, 3-OH-BA was among the compounds that induced lipid peroxidation, indicating that the presence and position of the hydroxyl group contribute to this photo-induced biological activity. mdpi.com

| Compound | Relative Induction of Lipid Peroxidation |

|---|---|

| 3-OH-BA | Moderate |

| 2-OH-BA | Moderate |

| 7-CH₂OH-BA | Low |

| 12-CH₂OH-BA | Low |

Table 1. Comparative induction of lipid peroxidation by selected oxygenated benz[a]anthracene derivatives upon UVA light photoirradiation. The data indicates that phenolic derivatives like 2-OH-BA and 3-OH-BA show moderate activity compared to hydroxymethyl derivatives. mdpi.com

Perhaps the most significant comparisons arise from studies on mutagenicity and carcinogenicity. The metabolic activation of benz[a]anthracene to dihydrodiols and subsequently to diol epoxides is a critical pathway leading to its carcinogenic effects. nih.gov The benz[a]anthracene trans-3,4-dihydrodiol has been identified as a particularly potent tumor initiator, being approximately five times more active than the parent benz[a]anthracene. nih.gov Its mutagenic activity is also significantly higher. nih.gov This high activity is attributed to its conversion into a bay-region diol epoxide, specifically (+/-)-trans-3α,4β-Dihydroxy-1α,2α-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene, which is considered an ultimate carcinogenic form of benz[a]anthracene. nih.gov

Further studies have shown that the bay-region 1,2-epoxides of the trans-3,4-dihydrodiol of benz[a]anthracene are exceptionally mutagenic, being 65 to 125 times more mutagenic to mammalian cells than other diol epoxide isomers like the 8,9-diol-10,11-epoxides. nih.govresearchgate.net In contrast, the K-region epoxide, benz[a]anthracene 5,6-oxide, shows less than 10% of the mutagenic activity of the bay-region 1,2-epoxides. nih.govresearchgate.net This highlights a profound difference in biological activity based on the type and location of oxygenation. While Benz(a)anthracene-7,12-dione, 3-hydroxy- is a quinone, these findings from diol and epoxide derivatives illustrate that oxygenation at the 3,4-positions of the benz[a]anthracene nucleus is a key feature for high biological activity.

Computational Modeling of Structure-Activity Relationships

Computational modeling provides valuable insights into the SAR of benz[a]anthracene derivatives by correlating their electronic and structural properties with biological activity. Quantitative structure-activity relationship (QSAR) models and quantum chemical studies have been employed to understand the molecular features that drive the carcinogenicity of these compounds. researchgate.net

These studies analyze various local atomic reactivity indices, such as atomic hardness and charge distribution, to identify the key determinants of activity. researchgate.net For a series of substituted benz[a]anthracene derivatives, a quantum chemical study found that the most important variable related to carcinogenic potency was the local atomic hardness of a specific carbon atom (atom 12a, part of a bay-like region). researchgate.net A "soft" atom at this position, indicating higher reactivity, was associated with higher carcinogenic activity. researchgate.net

Another computational study focused on the stability of carbocations formed from oxidized metabolites of benz[a]anthracene. researchgate.net Bay-region carbocations, which are formed from the opening of 1,2-epoxide rings, are considered key intermediates in the carcinogenic process. The study found that substituent groups influence the stability of these carbocations, which in turn correlates with the known biological activity of the parent compounds. researchgate.net For example, a methyl group in the bay region can cause structural distortion and destabilize the precursor epoxide, favoring the ring-opening process that leads to the reactive carbocation. researchgate.net

While these computational models have not focused specifically on Benz(a)anthracene-7,12-dione, 3-hydroxy-, they provide a framework for predicting its activity. The models consistently highlight the importance of the bay region and the electronic properties of atoms within and near this region. The presence of the dione (B5365651) function at positions 7 and 12 and the hydroxyl group at position 3 significantly alters the electronic landscape of the molecule compared to the parent hydrocarbon. Future computational studies could model how these specific substitutions affect properties like carbocation stability and interaction with biological macromolecules, thereby predicting the biological activity of Benz(a)anthracene-7,12-dione, 3-hydroxy-.

| Molecular Feature / Descriptor | Impact on Carcinogenic Activity | Relevant Atomic Position(s) |

|---|---|---|

| Local Atomic Hardness | Low value (softness) increases activity | Atom 12a (part of bay-like region) |

| Electrophilic Superdelocalizability | High value increases activity | Atom 11 |

| Carbocation Stability | Higher stability of bay-region carbocations correlates with higher activity | Derived from 1,2-epoxides |

| Substituent Effects | Methyl groups in the bay region can increase reactivity by distorting the structure | Bay region (e.g., positions 1, 2, 3, 4) |

Table 2. Summary of key findings from computational QSAR studies on substituted benz[a]anthracene derivatives, identifying electronic and structural properties correlated with carcinogenic activity. researchgate.netresearchgate.net

Advanced Research Methodologies in Benz a Anthracene 7,12 Dione, 3 Hydroxy Investigation

Analytical Chemistry Techniques for Detection and Quantification in Biological and Environmental Matrices

The accurate detection and quantification of "Benz(a)anthracene-7,12-dione, 3-hydroxy-" in complex biological and environmental samples are fundamental to understanding its exposure, disposition, and toxicity. A suite of powerful analytical techniques is utilized for this purpose.

Chromatographic techniques coupled with mass spectrometry offer high sensitivity and specificity for the analysis of PAHs and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of "Benz(a)anthracene-7,12-dione, 3-hydroxy-" by GC-MS might require derivatization to improve its volatility, GC-MS has been effectively used for the analysis of related PAH metabolites. karger.comnih.gov For instance, a study on the biotransformation of benz[a]anthracene by E. coli utilized GC-MS to identify metabolites like benz[a]anthracene-7,12-dione. karger.com The method involved gas chromatography with a temperature gradient and mass spectrometry to identify the compound based on its retention time and mass spectrum. karger.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is particularly advantageous for separating non-volatile and thermally labile compounds like hydroxylated PAH metabolites. When coupled with mass spectrometry, it provides a powerful tool for their identification and quantification. Methods for the simultaneous determination of various PAH metabolites, including 3-hydroxybenz[a]anthracene (B41569) in human urine, have been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods often involve an initial enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction for sample cleanup and concentration before LC-MS/MS analysis. nih.gov While a specific method for "Benz(a)anthracene-7,12-dione, 3-hydroxy-" is not detailed in the provided results, the principles of these established methods for similar compounds are directly applicable. The use of techniques like atmospheric pressure chemical ionization (APCI) can offer high selectivity and sensitivity with minimal matrix effects. sciex.com

Table 1: Chromatographic-Mass Spectrometry Techniques for PAH Metabolite Analysis

| Technique | Application | Sample Preparation | Key Advantages |

|---|---|---|---|

| GC-MS | Analysis of benz[a]anthracene metabolites | Derivatization may be required | High resolution for complex mixtures |

| HPLC-MS/MS | Quantification of hydroxylated PAHs in urine | Enzymatic hydrolysis, Solid-Phase Extraction | High sensitivity and specificity for non-volatile compounds |

Spectroscopic methods are invaluable for the structural elucidation of PAH metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule. While specific NMR data for "Benz(a)anthracene-7,12-dione, 3-hydroxy-" were not found, NMR has been used to characterize metabolites of related compounds like anthracene (B1667546) and phenanthrene. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for the initial identification and characterization of PAH metabolites based on their characteristic absorption spectra. The UV spectra of benz[a]anthracene-dihydrodiols have been used in their identification. nih.gov The NIST Chemistry WebBook provides UV/Visible spectrum data for the parent compound, Benz(a)anthracene-7,12-dione. nist.gov

In vitro Experimental Models

In vitro models are essential for investigating the cellular and molecular mechanisms of toxicity of "Benz(a)anthracene-7,12-dione, 3-hydroxy-" in a controlled environment, reducing the need for animal testing.

Various cell culture systems are employed to model different routes of exposure and target organs.

Human Bronchial Epithelial Cells: Given that inhalation is a primary route of exposure to PAHs, human bronchial epithelial cells are a relevant model. Studies have shown that these cells can metabolize PAHs like benzo[a]pyrene (B130552) and that exposure to compounds such as dibenzo[a,h]anthracene and benzo[a]anthracene can induce oxidative stress. researchgate.net While direct studies with "Benz(a)anthracene-7,12-dione, 3-hydroxy-" are not available, this cell system is a valuable tool for investigating its potential respiratory toxicity.

HepG2 Cells: The human hepatoma cell line HepG2 is widely used in toxicology as a model for liver metabolism. These cells are capable of metabolizing various xenobiotics, including PAHs. For example, HepG2 cells have been shown to convert 7,12-dimethylbenz(a)anthracene (DMBA) into water-soluble metabolites. nih.gov Studies with other PAHs in HepG2 cells have investigated the induction of metabolizing enzymes and the generation of reactive oxygen species. researchgate.net

Human Keratinocyte Cultures: Dermal exposure is another significant route for PAH entry into the body. Human keratinocyte cultures provide a relevant model to study the cutaneous effects and metabolism of these compounds. Research on DMBA in mouse keratinocytes has demonstrated its potential for inducing malignant transformation. nih.gov While specific studies on "Benz(a)anthracene-7,12-dione, 3-hydroxy-" in human keratinocytes were not identified, this model is crucial for assessing its dermal toxicity and carcinogenic potential.

Enzyme assays are employed to identify the specific enzymes involved in the metabolism of "Benz(a)anthracene-7,12-dione, 3-hydroxy-" and to characterize the metabolites formed.

Microsomal Enzyme Systems: Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Rat liver microsomes have been used to study the metabolism of benz[a]anthracene and its derivatives. capes.gov.br These systems can be used to identify the formation of various hydroxylated metabolites and dihydrodiols.

Recombinant Enzymes: The use of recombinant enzymes, such as specific cytochrome P450 isoforms expressed in a host system, allows for the precise determination of which enzymes are responsible for the metabolic activation or detoxification of a compound. For instance, recombinant ring-hydroxylating dioxygenases from Rhodococcus sp. have been shown to oxidize benz[a]anthracene to benz[a]anthracene-7,12-dione. karger.com

In vivo Preclinical Animal Models

Preclinical animal models are indispensable for understanding the systemic toxicity and carcinogenicity of "Benz(a)anthracene-7,12-dione, 3-hydroxy-" in a whole-organism context. Rodent models, particularly mice and rats, are the most commonly used.

Mouse Models: Mice are frequently used in carcinogenicity studies of PAHs. For instance, the administration of DMBA to female BALB/c mice has been shown to induce various tumors, with mammary and lung cancers being prominent. usp.br The newborn mouse lung adenoma model has also been utilized to assess the tumorigenicity of DMBA and its derivatives. nih.gov Furthermore, studies have investigated the carcinogenic activities of various benz[a]anthracene-related compounds in mice, providing insights into structure-activity relationships. scilit.com A mouse model of menopause has been developed to study DMBA-induced ovarian tumorigenesis, highlighting the influence of hormonal status on carcinogenicity. nih.govnih.gov

Rat Models: Rats are another common model for studying PAH toxicity and carcinogenesis. Studies in rats have investigated the pulmonary toxicity of benz[a]anthracene, observing behavioral changes and pathological damage to the lungs and other organs at various doses. academicjournals.org DMBA is a well-established model for inducing mammary cancer in female Sprague-Dawley rats. researchgate.net The toxicity of DMBA and its metabolites has also been investigated in cultured rat adrenal cells. nih.gov Furthermore, DMBA is used as a model for ovarian cancer induction in rats. mdpi.com

Table 2: Overview of In vivo Preclinical Animal Models for Benz(a)anthracene (B33201) and its Derivatives

| Animal Model | Compound Studied | Route of Administration | Key Findings |

|---|---|---|---|

| Mice (BALB/c) | 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | Gavage | Induction of mammary, lung, and other tumors |

| Mice (Newborn) | DMBA and its derivatives | Intraperitoneal injection | Assessment of lung adenoma formation |

| Mice (Menopause Model) | DMBA | Intraovarian injection | Induction of ovarian tumors |

| Rats | Benz[a]anthracene | Not specified | Pulmonary toxicity and organ damage |

| Rats (Sprague-Dawley) | DMBA | Oral | Induction of mammary tumors |

Zebrafish Embryo Models

The zebrafish (Danio rerio) has become a valuable model organism for investigating the effects of chemical compounds, including PAHs. mdpi.comnih.gov Their utility stems from high genetic homology with humans, rapid development, and optical transparency of embryos, which allows for real-time observation of developmental processes and toxicity. nih.gov Zebrafish models are particularly effective for high-throughput screening to assess the toxicity of various substances. nih.gov

In the context of PAHs similar to Benz(a)anthracene-7,12-dione, 3-hydroxy-, zebrafish have been instrumental in carcinogenesis research. Studies using related compounds like 7,12-dimethylbenz[a]anthracene (DMBA) have shown that zebrafish are highly responsive to carcinogens, developing tumors in various tissues. mdpi.comnih.gov The primary target organs for PAH-induced neoplasia in zebrafish larvae include the liver and gills. nih.gov These models allow researchers to study the mechanistic aspects of the carcinogenesis process, from initial exposure to tumor development, in a whole-organism context. mdpi.com Furthermore, the zebrafish model is well-suited for studying oxidative stress and neurotoxicity, which are known effects of environmental pollutants like PAHs. nih.gov

Rodent Models (e.g., for studying general PAH effects and metabolic activation)

Rodent models, particularly mice and rats, are extensively used to study the systemic effects of PAHs and the critical role of metabolic activation in their toxicity. researchgate.netbohrium.comnih.gov These in vivo models are indispensable for investigating complex processes such as carcinogenesis, inflammation, and organ-specific toxicity that cannot be fully replicated in vitro. nih.gov

A central focus of research in rodent models is the metabolic activation of PAHs by Cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. researchgate.net These enzymes metabolize PAHs into reactive intermediates, like diol-epoxides, which can form covalent adducts with DNA, a critical initiating step in carcinogenesis. researchgate.net Studies in mice have demonstrated that the expression and activity of these enzymes are crucial for the bioactivation of PAHs. researchgate.net For instance, research has shown that omega-3 fatty acids can decrease PAH-DNA adducts in the lungs of mice, partly by inhibiting CYP1B1. researchgate.net

Rodent models also allow for the investigation of various toxicological endpoints. Exposure of mice to PAHs has been shown to trigger systemic inflammation and endothelial dysfunction, key mechanisms in the development of cardiovascular disease. bohrium.com Similarly, studies using Wistar rats exposed to PAH-polluted air have been used to assess the accumulation of these compounds in tissues and to understand the primary metabolic pathways involved, including the formation of dihydrodiol-epoxides and o-quinones. nih.gov

| Rodent Model | PAH Studied | Key Research Focus | Primary Findings | Reference |

|---|---|---|---|---|

| A/J Mice (Wild-type and Cyp-null) | Benzo[a]pyrene (BP), 3-Methylcholanthrene (MC) | PAH-induced carcinogenesis and metabolic activation | CYP1B1 plays a significant role in PAH bioactivation. Omega-3 fatty acids can attenuate PAH-DNA adduct formation. | researchgate.net |

| BALB/c Mice | Phenanthrene, Fluoranthene, Pyrene mixture | Inflammation and endothelial dysfunction | PAH exposure can induce systemic pro-inflammatory cytokines and markers of endothelial dysfunction. | bohrium.com |

| Wistar Rats | Ambient environmental PAHs | Tissue accumulation and toxicity | PAHs accumulate in tissues and are activated by pathways involving CYP enzymes, leading to potential genotoxicity and oxidative stress. | nih.gov |

Computational and In Silico Approaches

Computational methods are powerful tools for investigating the properties and interactions of molecules like Benz(a)anthracene-7,12-dione, 3-hydroxy- at an atomic level. These in silico approaches complement experimental research by providing detailed mechanistic insights and predictive models.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a PAH binding to the active site of a metabolic enzyme. This method is crucial for understanding how PAHs interact with key biological targets like the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 enzymes. bohrium.comresearchgate.net For example, docking studies have been used to model the binding of various PAHs to the human toll-like receptor 4 (TLR4) to evaluate their pro-inflammatory potential, calculating binding affinities to rank their potency. nih.gov Software such as Autodock Vina is commonly utilized for these simulations, which can identify critical amino acid residues within the protein's binding pocket that are essential for the interaction. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. In PAH research, MD simulations are used to study the conformational changes and stability of complexes, such as a PAH metabolite covalently bound to a DNA strand (a PAH-DNA adduct). nih.govnih.gov These simulations, which can span from nanoseconds to microseconds, reveal how the presence of a bulky PAH adduct can distort the DNA helix, which is a key factor in its genotoxicity. mdpi.comnih.gov Accurate force fields and parameterization are critical for ensuring the reliability of these complex simulations. mdpi.comnih.gov

| Methodology | Biological Target / System | Key Application in PAH Research | Example Finding | Reference |

|---|---|---|---|---|

| Molecular Docking (e.g., Autodock Vina) | Aryl Hydrocarbon Receptor (AhR), Cytochrome P450 (CYP) enzymes, TLR4 | Predicting binding modes and affinities of PAHs to protein targets. | Identification of key amino acid residues in the CYP1A1 active site for ligand binding. | bohrium.comnih.govresearchgate.net |

| Molecular Dynamics (MD) | PAH-DNA Adducts | Simulating the conformational dynamics and structural impact of PAH adducts on DNA. | Demonstrating how different PAH-DNA adducts (e.g., from benzo[a]pyrene) distort the DNA double helix. | nih.govnih.gov |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net These methods are invaluable for predicting the metabolic fate and carcinogenic potential of PAHs. By calculating properties like molecular orbital energies and electrostatic potentials, researchers can predict the most likely sites on a PAH molecule for metabolic attack by enzymes like Cytochrome P450. researchgate.netbohrium.com

These calculations are central to the "bay region hypothesis" of PAH carcinogenesis. researchgate.net They can determine the relative stability of the reactive intermediates, such as carbocations, that are formed during metabolic activation. researchgate.netresearchgate.net A positive correlation has been found between the calculated stability of these diol-epoxide carbocations and the observed carcinogenic potency of the parent PAH. researchgate.net Furthermore, quantum chemical methods can generate electrostatic molecular potential maps, which predictively indicate the positions where epoxide formation will occur, a key step in the generation of the ultimate carcinogen. bohrium.com This predictive power allows for the screening and ranking of PAHs for their potential carcinogenicity before extensive and costly experimental testing is undertaken. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-hydroxy-Benzo(a)anthracene-7,12-dione in laboratory settings?

- Methodological Answer : Use Class I, Type B biological safety hoods during mixing or preparation to minimize inhalation risks . Personal protective equipment (PPE) must include gloves made of Polyvinyl Alcohol or Viton®, and clothing materials like DuPont Tyvek® to prevent dermal absorption . Store the compound in tightly sealed containers in cool, ventilated areas, avoiding oxidizers (e.g., peroxides, chlorates) . Implement wet cleaning methods and HEPA-filter vacuums to reduce dust during cleanup .

Q. How is 3-hydroxy-Benzo(a)anthracene-7,12-dione quantified in environmental samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) or high-performance liquid chromatography (HPLC) for separation . Calibrate using certified standards (e.g., AccuStandard H-111N) to ensure accuracy in detecting photodegradation metabolites like benzo(a)anthracene-7,12-dione in soil or air samples .

Q. What acute health effects should researchers monitor during exposure?

- Methodological Answer : Monitor for skin irritation, ocular burns, and respiratory distress (coughing, wheezing). Conduct liver/kidney function tests and complete blood counts post-exposure to assess organ damage . Immediate decontamination protocols include 15-minute eye rinsing and soap-and-water skin washing .

Advanced Research Questions

Q. What experimental designs are optimal for studying the photodegradation pathways of 3-hydroxy-Benzo(a)anthracene-7,12-dione in soil ecosystems?

- Methodological Answer : Simulate climate conditions (e.g., Mediterranean vs. high-temperature scenarios) to assess degradation kinetics. Use fine-textured Regosol and Arenosol soils to compare metabolite formation rates (e.g., 9,10-anthracenedione vs. benzo(a)anthracene-7,12-dione) under controlled UV exposure . Pair concentration data with metabolite profiling to distinguish between volatilization and true degradation .

Q. How can contradictory data on environmental persistence vs. photodegradation rates be resolved?

- Methodological Answer : Conduct soil-specific bioavailability studies to account for texture-dependent sorption/desorption dynamics . Use isotopic labeling (e.g., C-tracers) to track compound fate in microbial communities, particularly in soils dominated by Gram-positive degraders like Mycobacterium vanbaaleni PYR1, which accumulate benzo(a)anthracene-7,12-dione as a metabolite .

Q. What transcriptional profiling approaches elucidate the developmental toxicity mechanisms of 3-hydroxy-Benzo(a)anthracene-7,12-dione?

- Methodological Answer : Apply mRNA-seq to compare AHR2-dependent pathways in model organisms (e.g., zebrafish embryos). Cluster transcriptional networks to identify differential CYP1A induction patterns between 3-hydroxy derivatives and parent PAHs . Validate findings using CRISPR/Cas9 AHR2 knockouts to confirm toxicity pathways .

Q. What strategies mitigate metabolite accumulation during PAH bioremediation studies?

- Methodological Answer : Optimize bioslurry conditions by augmenting microbial consortia with Sphingomonas spp. or Pseudomonas strains to enhance O-PAC degradation . Monitor benzo(a)anthracene-7,12-dione levels via LC-MS/MS and adjust aeration rates to prevent anaerobic metabolite stagnation .

Methodological Considerations

- Contradiction Management : Address discrepancies in degradation rates by integrating soil organic matter content and microbial diversity metrics into experimental variables .

- Toxicity Assays : Combine traditional EC50 measurements with high-content screening (HCS) for sublethal endpoints (e.g., pericardial edema, notochord malformations) to refine risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.